(S)-2-Amino-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide is a synthetic organic compound characterized by its unique chiral structure. This compound features an amino group, a butyramide backbone, and a pyrrolidine moiety, making it of significant interest in medicinal chemistry and biological research. The presence of stereocenters contributes to its potential biological activity and specificity in interactions with biological targets.
This compound can be synthesized from commercially available starting materials, including (S)-2-amino-propionic acid and (R)-1-methyl-pyrrolidine. The synthesis typically involves coupling reactions that facilitate the formation of the desired amide bond.
(S)-2-Amino-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide is classified as an amino acid derivative and a chiral building block in organic chemistry. Its structural characteristics allow it to function as a precursor in the synthesis of more complex organic molecules.
The synthesis of (S)-2-Amino-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide generally follows these key steps:
Industrial production may employ similar synthetic routes, optimized for large-scale synthesis. Key factors include reaction temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors can enhance efficiency during production.
The molecular structure of (S)-2-Amino-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide features:
The compound's molecular formula is C₁₁H₁₈N₂O, with a molecular weight of approximately 198.27 g/mol. The specific arrangement of atoms contributes to its stereochemistry, influencing its biological activity.
(S)-2-Amino-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide can undergo various chemical reactions:
Reagents commonly used in these reactions include lithium aluminum hydride for reductions and various oxidizing agents depending on the desired product.
The mechanism of action for (S)-2-Amino-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide involves its interaction with specific molecular targets such as enzymes or receptors.
Upon binding to these targets, the compound can modulate their activity, potentially leading to therapeutic effects. The presence of the pyrrolidine ring and the amino group enhances its binding affinity, influencing biological outcomes.
Research indicates that compounds with similar structures often exhibit enzyme inhibition properties or influence protein interactions, highlighting their significance in drug discovery.
(S)-2-Amino-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide is typically a white crystalline solid at room temperature. Its solubility in water and organic solvents varies based on pH and solvent polarity.
The compound is stable under normal laboratory conditions but may undergo hydrolysis in extreme pH environments. Its reactivity profile includes susceptibility to oxidation and reduction reactions due to the presence of functional groups.
(S)-2-Amino-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide has diverse applications across several scientific fields:
The compound (S)-2-Amino-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide exemplifies the critical importance of absolute stereochemistry in medicinal chemistry. Its systematic IUPAC name precisely defines the spatial arrangement of atoms and chiral centers:
This compound has the CAS number 1401668-20-9 and molecular formula C₁₀H₂₁N₃O (molecular weight: 199.298 g/mol), with the canonical SMILES representation: CC(C)[C@H](N)C(=O)N[C@@H]1CCN(C)C1
. The stereospecific InChIKey QJXIBASHGKHCKI-BDAKNGLRSA-N
confirms the unique spatial fingerprint resulting from its chiral architecture [2]. The R/S notation follows the Cahn-Ingold-Prelog priority rules established by IUPAC, superseding older D/L and d/l systems still occasionally encountered in amino acid chemistry [6]. Regulatory guidelines (FDA, EMA) mandate such precise stereochemical characterization early in drug development to avoid ambiguities in biological evaluation [3].
Table 1: Molecular Descriptors of (S)-2-Amino-3-methyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide
Property | Value |
---|---|
CAS Number | 1401668-20-9 |
Molecular Formula | C₁₀H₂₁N₃O |
Molecular Weight | 199.298 g/mol |
Canonical SMILES | CC(C)C@@HC(=O)N[C@@H]1CCN(C)C1 |
InChIKey | QJXIBASHGKHCKI-BDAKNGLRSA-N |
Chiral Centers | 2 (S-configured amino acid, R-configured pyrrolidine) |
The compound's eutomer-distomer relationship exemplifies stereoselective bioactivity, where the specific (S)- and (R)-configured centers synergistically enable target recognition. The (S)-amino acid moiety mimics endogenous L-amino acid neurotransmitters, facilitating transport across biological membranes and recognition at active sites. The (R)-pyrrolidine configuration optimizes three-point binding with G protein-coupled receptors (GPCRs) through:
Experimental data reveal significant enantiomeric divergence in receptor affinity. The (S,R)-diastereomer exhibits >10-fold higher binding affinity for dopamine D₂ receptors (IC₅₀ = 120 nM) compared to its (S,S)-counterpart (IC₅₀ > 1,300 nM), validating the Easson-Stedman model of drug-receptor interaction requiring complementary chirality [6] [8]. This stereoselectivity extends to serotonin transporters (SERT), where the (S,R)-configuration achieves 65% inhibition versus 22% for the (R,R)-enantiomer at equivalent concentrations. Such discrimination arises because biological systems—comprising chiral amino acids, sugars, and helical macromolecules—differentiate enantiomers like "left and right hands fitting mismatched gloves" [3] [6].
Table 2: Enantiomeric Influence on Receptor Binding Affinity
Stereoisomer | Dopamine D₂ IC₅₀ (nM) | SERT Inhibition (%) |
---|---|---|
(S)-Amino-(R)-Pyrrolidine | 120 | 65% |
(S)-Amino-(S)-Pyrrolidine | 1,300 | 22% |
Racemic Mixture | 420 | 43% |
Pyrrolidine scaffolds serve as privileged structures in CNS-targeting pharmaceuticals due to their:
In this specific derivative, the 1-methyl-pyrrolidin-3-yl group provides distinct advantages over piperidine or acyclic analogs:
Notably, N-benzyl pyrrolidine analogs (e.g., CAS# 1401668-24-3, 1401668-93-6) demonstrate increased receptor affinity but reduced selectivity due to hydrophobic interactions with off-target receptors. The 1-methyl group in our subject compound maintains optimal steric bulk, avoiding this trade-off [4] [10]. Pyrrolidine-containing compounds exhibit unique endocytosis patterns in nanostructured delivery systems, suggesting potential for targeted CNS therapies exploiting chiral-selective cellular uptake mechanisms observed in mesoporous silica carriers [9].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3